4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione
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Overview
Description
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione is a heterocyclic compound that features a bromine atom and a fused indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione typically involves the bromination of a suitable indole precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione involves its interaction with specific molecular targets. The bromine atom and the indole structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoindole: A simpler analog that lacks the tetrahydro-1H-benzo[e]indole-1,2(3H)-dione structure.
6,7,8,9-Tetrahydro-1H-benzo[e]indole: Similar but without the bromine atom.
1,2(3H)-Dione derivatives: Compounds with similar dione structures but different substituents.
Uniqueness
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione is unique due to the combination of the bromine atom and the fused indole-dione structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10BrNO2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-bromo-6,7,8,9-tetrahydro-3H-benzo[e]indole-1,2-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-8-5-6-3-1-2-4-7(6)9-10(8)14-12(16)11(9)15/h5H,1-4H2,(H,14,15,16) |
InChI Key |
CKKTWMDTQLTYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C(=C(C=C2C1)Br)NC(=O)C3=O |
Origin of Product |
United States |
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